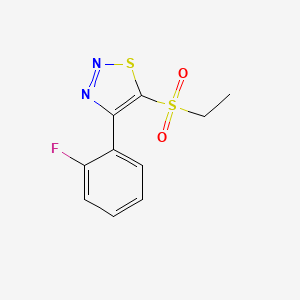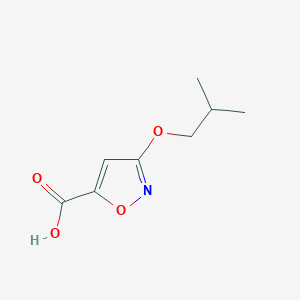
3-Isobutoxyisoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-Isobutoxilisoxazol-5-carboxílico es un compuesto heterocíclico que presenta un anillo isoxazol sustituido con un grupo isobutoxilo en la posición 3 y un grupo ácido carboxílico en la posición 5. Los isoxazoles son conocidos por sus significativas actividades biológicas y se encuentran comúnmente en varios productos farmacéuticos. La estructura única del ácido 3-Isobutoxilisoxazol-5-carboxílico lo convierte en un compuesto valioso en la química medicinal y el descubrimiento de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de derivados de isoxazol, incluido el ácido 3-Isobutoxilisoxazol-5-carboxílico, generalmente implica reacciones de cicloadición. Un método común es la cicloadición (3 + 2) de óxidos de nitrilo con alquinos, que puede ser catalizada por metales como el cobre (I) o el rutenio (II) . Otro enfoque implica la cicloisomerización de oximas α,β-acetilénicas en condiciones moderadas utilizando catalizadores como AuCl3 .
Métodos de Producción Industrial: La producción industrial de derivados de isoxazol a menudo emplea rutas sintéticas sin metales para evitar los inconvenientes asociados con las reacciones catalizadas por metales, como los altos costos, la toxicidad y la generación de residuos . Estos métodos se centran en técnicas de síntesis ecológicas y eficientes para producir altos rendimientos de los compuestos deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 3-Isobutoxilisoxazol-5-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a las oximas correspondientes u otros derivados oxidados.
Reducción: Reducción del anillo isoxazol para formar diferentes compuestos heterocíclicos.
Sustitución: Reacciones de sustitución en el anillo isoxazol o en el grupo isobutoxilo.
Reactivos y Condiciones Comunes:
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en condiciones de hidrogenación.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios isoxazoles sustituidos, oximas y compuestos heterocíclicos reducidos .
Aplicaciones Científicas De Investigación
El ácido 3-Isobutoxilisoxazol-5-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Explorado como compuesto principal en programas de descubrimiento de fármacos para el desarrollo de nuevos productos farmacéuticos.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-Isobutoxilisoxazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. El anillo isoxazol puede unirse a varios objetivos biológicos, modulando su actividad. Por ejemplo, puede actuar como un inhibidor de enzimas o receptores involucrados en vías de enfermedades, lo que lleva a efectos terapéuticos .
Compuestos Similares:
- Ácido 5-Isopropilisoxazol-3-carboxílico
- 3,5-Dimetilisoxazol
- Ácido Isoxazol-4-carboxílico
Comparación: El ácido 3-Isobutoxilisoxazol-5-carboxílico es único debido a su sustitución isobutoxilo, que puede influir en su actividad biológica y reactividad química. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y potenciales terapéuticos .
Comparación Con Compuestos Similares
- 3-Methoxyisoxazole-5-carboxylic acid
- 5-Isopropylisoxazole-3-carboxylic acid
- Isocarboxazid
Comparison: Compared to similar compounds, 3-Isobutoxyisoxazole-5-carboxylicacid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For example, the isobutoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11) |
Clave InChI |
HUXLVCYVJFEGDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NOC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


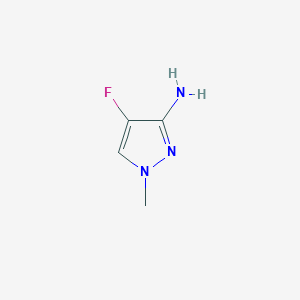
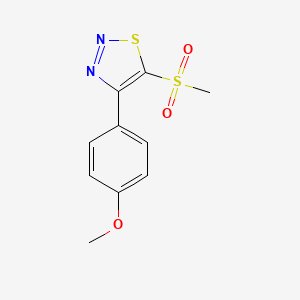
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

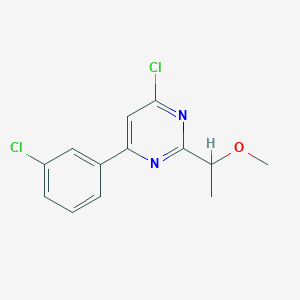
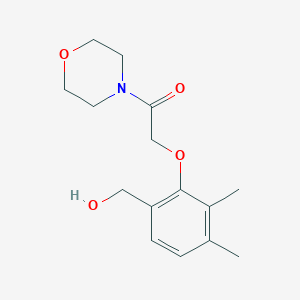
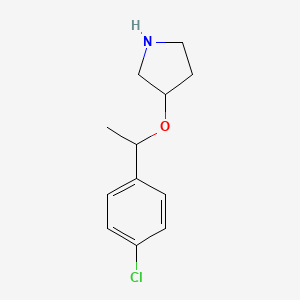
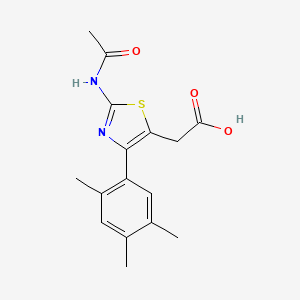

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
